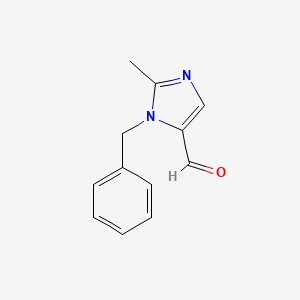

7,8-Dehydrorutaecarpine

Vue d'ensemble

Description

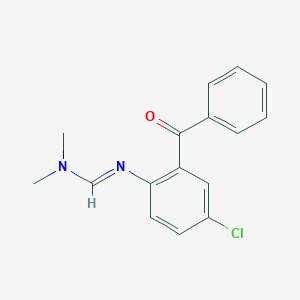

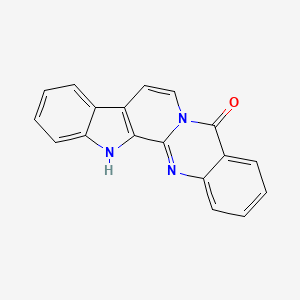

7,8-Dehydrorutaecarpine is an indolopyridoquinazolinone alkaloid, a derivative of rutaecarpine, which is isolated from the plant Evodia rutaecarpa. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dehydrorutaecarpine involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of isatoic anhydrides with allyl amine and o-bromo arylaldehydes in the presence of palladium acetate and X-Phos under aerobic conditions has been reported . Another method involves the electrochemical cross-dehydrogenation coupling reaction, which provides a series of nitrogen heterocyclic compounds, including this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 7,8-Dehydrorutaecarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, hydrolysis of rutaecarpine with potassium hydroxide in amyl alcohol yields anthranilic acid, while fusion with potassium hydroxide produces aniline, carbon dioxide, ammonia, and indole-2-carboxylic acid .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium hydroxide, palladium acetate, and X-Phos. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound include various nitrogen heterocyclic compounds, such as anthranilic acid and indole-2-carboxylic acid .

Applications De Recherche Scientifique

Chemistry: In chemistry, 7,8-dehydrorutaecarpine serves as a valuable intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This inhibition can be leveraged to study the metabolism of various drugs and xenobiotics .

Medicine: In medicine, derivatives of this compound have been investigated as potential multifunctional agents for the treatment of Alzheimer’s disease. These derivatives exhibit high acetylcholinesterase inhibitory activity and can inhibit amyloid-beta aggregation, making them promising candidates for neuroprotective therapies .

Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals due to their diverse biological activities .

Mécanisme D'action

The mechanism of action of 7,8-dehydrorutaecarpine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cytochrome P450 enzymes by binding to the active site and preventing the metabolism of substrates. This inhibition can lead to altered drug metabolism and potential drug-drug interactions . Additionally, derivatives of this compound can bind to both the catalytic active site and the peripheral anionic site of acetylcholinesterase, thereby inhibiting its activity and reducing amyloid-beta aggregation in Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

- Rutaecarpine

- Euxylophoricine B

- Euxylophoricine E

- Euxylophoricine F

Comparison: Compared to rutaecarpine, 7,8-dehydrorutaecarpine exhibits distinct biological activities, particularly in its inhibition of cytochrome P450 enzymes. Euxylophoricine B, E, and F are derivatives of this compound, which also show diverse biological activities but differ in their specific molecular targets and mechanisms of action .

Propriétés

IUPAC Name |

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,11,15,17,19-nonaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLONOPPMRIDVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=NC5=CC=CC=C5C(=O)N4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204348 | |

| Record name | 7,8-Dehydrorutaecarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55786-24-8 | |

| Record name | 7,8-Dehydrorutaecarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055786248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dehydrorutaecarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 7,8-Dehydrorutaecarpine and its potential therapeutic relevance?

A1: this compound exhibits high-affinity binding to the aryl hydrocarbon receptor (AhR) . This interaction has sparked interest in its potential as a therapeutic agent, particularly in the context of Alzheimer's disease. While the precise mechanisms are still under investigation, research suggests that this compound and its derivatives may exert neuroprotective effects through their interaction with the AhR and subsequent modulation of downstream signaling pathways.

Q2: How does the structure of this compound compare to other related compounds, and what is the significance of these structural differences?

A2: this compound shares structural similarities with rutaecarpine, another alkaloid with biological activity. The key difference lies in the presence of a double bond between the 7 and 8 positions in this compound, distinguishing it from rutaecarpine. This subtle structural variation leads to significant differences in their binding affinities for the AhR. Studies indicate that this compound exhibits a significantly higher affinity compared to rutaecarpine . This enhanced affinity is thought to contribute to its increased potency in inhibiting specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in rat liver cytosol .

Q3: What are the key structural features of this compound derivatives that contribute to their potential as multifunctional agents for Alzheimer's disease?

A3: Research suggests that incorporating specific structural modifications into this compound can enhance its potential as a multifunctional agent for Alzheimer's disease. These modifications include the introduction of aromatic moieties and the presence of cyclic amines in the side chain . These structural features are believed to enhance their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory.

Q4: What synthetic strategies have been explored for the synthesis of this compound and its derivatives?

A4: Several synthetic approaches have been investigated for the efficient synthesis of this compound and its derivatives. One notable method involves a multicomponent reaction (MCR) using isatoic anhydrides, allyl amine, and o-bromo arylaldehydes in the presence of a palladium catalyst . This MCR strategy offers a direct and streamlined route to access these complex molecules.

Q5: Have there been any studies on the quantitative structure-activity relationship (QSAR) of this compound derivatives?

A5: Yes, QSAR studies have been conducted to understand the relationship between the structure of this compound derivatives and their AChE inhibitory activity . These studies have helped identify key structural features that contribute to their potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)

![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)